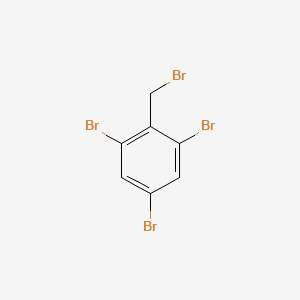

2,4,6-Tribromobenzyl bromide

Descripción

2,4,6-Tribromobenzyl bromide (CAS 54459-64-2, molecular formula C₇H₄Br₄, molecular weight 401.73) is a polybrominated aromatic compound featuring three bromine atoms on the benzene ring and an additional bromomethyl group . Its structure, 1,3,5-tribromo-2-(bromomethyl)benzene, confers high electron-withdrawing properties and steric bulk, making it a reactive intermediate in organic synthesis. Notably, it serves as a precursor for synthesizing 2,4,6-tribromobenzaldehyde via oxidation with triethylamine-N-oxide, achieving an 82% yield and a melting point of 97–98°C for the aldehyde product . This compound is primarily utilized in materials science and fine chemical synthesis, though specific industrial applications remain underresearched in the provided literature.

Propiedades

Número CAS |

54459-64-2 |

|---|---|

Fórmula molecular |

C7H4Br4 |

Peso molecular |

407.72 g/mol |

Nombre IUPAC |

1,3,5-tribromo-2-(bromomethyl)benzene |

InChI |

InChI=1S/C7H4Br4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |

Clave InChI |

PBGWOOMFRJYYKD-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1Br)CBr)Br)Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2,4,6-Tribromobencilo bromuro generalmente implica la bromación del bromuro de bencilo. La reacción se lleva a cabo tratando el bromuro de bencilo con bromo en presencia de un catalizador como el hierro o el bromuro de aluminio. Las condiciones de reacción incluyen mantener una temperatura controlada y asegurar la ausencia de humedad para evitar la hidrólisis.

Métodos de producción industrial: En un entorno industrial, la producción de 2,4,6-Tribromobencilo bromuro implica un proceso de flujo continuo donde el bromuro de bencilo reacciona con bromo en un reactor. La mezcla de reacción se purifica luego mediante destilación para obtener el producto deseado. El proceso se optimiza para lograr altos rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: 2,4,6-Tribromobencilo bromuro experimenta varios tipos de reacciones químicas, que incluyen:

Sustitución nucleofílica: Los átomos de bromo pueden ser reemplazados por nucleófilos como iones hidróxido, amina o tiolato.

Reacciones de eliminación: En condiciones básicas, el compuesto puede sufrir eliminación para formar alquenos.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura para formar compuestos biarílicos.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Reactivos como hidróxido de sodio, amoníaco o tioles en disolventes polares.

Reacciones de eliminación: Bases fuertes como terc-butóxido de potasio en disolventes apróticos.

Reacciones de acoplamiento: Catalizadores de paladio y ácidos borónicos en presencia de una base.

Principales productos formados:

Sustitución nucleofílica: Derivados de bencilo sustituidos.

Reacciones de eliminación: Alquenos.

Reacciones de acoplamiento: Compuestos biarílicos.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,4,6-Tribromobenzyl bromide serves as a versatile reagent in organic synthesis for producing complex molecules. It can undergo:

- Nucleophilic Substitution: Reacting with nucleophiles (e.g., hydroxides or amines) to form substituted benzyl derivatives.

- Elimination Reactions: Under basic conditions to yield alkenes.

- Coupling Reactions: Such as Suzuki-Miyaura coupling to create biaryl compounds.

Biological Research

The compound has been employed in studies focusing on enzyme inhibition and protein modification. Notably:

- Histone Deacetylase Inhibitors: It acts as a reagent in the design and synthesis of novel inhibitors targeting histone deacetylase 1 through click chemistry .

- Toxicological Studies: Investigations into its metabolic pathways and potential biological effects indicate varying degrees of toxicity and environmental impact.

Pharmaceutical Applications

This compound is crucial in the synthesis of pharmaceutical intermediates. Its reactivity allows for:

- The production of drug candidates with specific biological activities.

- Modifications that enhance therapeutic efficacy or reduce side effects.

Flame Retardants

The compound is used in the formulation of flame retardants due to its high bromine content, which imparts fire-resistant properties to materials such as plastics and textiles.

Pesticides

Research indicates that compounds derived from this compound exhibit insecticidal and herbicidal activities . These applications are particularly relevant in agricultural settings where pest control is essential.

Case Studies

- Histone Deacetylase Inhibition:

-

Environmental Impact Assessment:

- Research into the biodegradation pathways of this compound revealed the formation of metabolites that may pose ecological risks. Efforts to understand these pathways are crucial for assessing its environmental safety.

Mecanismo De Acción

El mecanismo de acción de 2,4,6-Tribromobencilo bromuro implica su reactividad hacia los nucleófilos. Los átomos de bromo actúan como grupos salientes, lo que permite que el compuesto participe en reacciones de sustitución. Los objetivos moleculares incluyen sitios nucleofílicos en proteínas y otras biomoléculas, lo que lleva a modificaciones que pueden alterar su función.

Compuestos similares:

2,4,6-Tribromofenol: Otro compuesto bromado con reactividad similar pero diferentes aplicaciones.

Bromuro de bencilo: El compuesto padre, menos reactivo debido a la ausencia de átomos de bromo adicionales.

2,4,6-Tribromotolueno: Estructura similar pero con un grupo metilo en lugar de un grupo bencilo.

Singularidad: 2,4,6-Tribromobencilo bromuro es único debido a su alta reactividad y la presencia de múltiples átomos de bromo, lo que lo convierte en un reactivo versátil en la síntesis orgánica. Su capacidad para sufrir múltiples tipos de reacciones y formar varios productos lo distingue de otros compuestos similares.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Substituted Benzyl Bromides

Key Observations :

- Electron Effects: Bromine and fluorine substituents increase electrophilicity at the benzyl carbon, facilitating nucleophilic substitution (SN2).

- Steric Hindrance : The three bromines in this compound impose significant steric barriers, which may slow reaction kinetics relative to less substituted derivatives (e.g., 3,4,5-trifluorobenzyl bromide) .

Table 2: Reactivity and Use Cases

Key Comparisons :

- Synthetic Utility : Unlike methyl bromide (a simple alkylating agent), this compound is tailored for aromatic substitution reactions, producing brominated aldehydes or cross-coupled products .

- Biological Activity : Sepantronium bromide (a benzyl bromide derivative with a complex heterocyclic structure) inhibits survivin in cancer cells, whereas this compound lacks documented biological activity, highlighting structural specificity in drug design .

Actividad Biológica

2,4,6-Tribromobenzyl bromide (TBB) is a brominated organic compound that has garnered attention due to its diverse applications and potential biological effects. This article delves into the biological activity of TBB, highlighting its toxicity, metabolic pathways, and environmental impact based on various research findings.

Chemical Structure and Properties

This compound is characterized by its three bromine atoms attached to a benzyl group. Its chemical formula is , and it is recognized for its lipophilic properties which influence its biological interactions.

Toxicity and Safety Profile

The toxicity of TBB has been evaluated through various studies:

- Acute Toxicity : The acute oral LD50 in rats has been reported to be approximately 1,486 mg/kg. Inhalation studies indicate an LC50 greater than 50,000 mg/m³, suggesting low acute inhalation toxicity. However, dermal exposure shows an LD50 greater than 2,000 mg/kg .

- Repeated Dose Toxicity : A study involving repeated doses revealed body weight suppression and increased liver weight at high doses (1,000 mg/kg/day) in rats. The NOAEL (No Observed Adverse Effect Level) was determined to be 100 mg/kg/day .

- Sensitization Potential : TBB has been identified as a sensitizer in guinea pigs, indicating potential allergic reactions upon repeated exposure .

Mutagenicity and Carcinogenicity

In vitro studies have shown that TBB does not exhibit mutagenic properties in bacterial assays. However, one chromosomal aberration test returned positive results under metabolic activation conditions . Long-term carcinogenic studies are lacking; thus, the carcinogenic potential remains uncertain.

Metabolic Pathways

TBB undergoes microbial metabolism leading to the formation of metabolites such as 2,4,6-tribromoanisole (TBA), which is known for its musty odor and potential ecological effects .

Environmental Persistence

TBB is considered to have low biodegradability with a BOD (Biochemical Oxygen Demand) of 49% after 28 days. It has been detected in environmental samples, raising concerns about bioaccumulation and long-term ecological impacts .

Case Study 1: Occupational Exposure

A monitoring study revealed workplace exposure levels of TBB during manufacturing processes. Average concentrations ranged from 0.6 mg/m³ to 6.28 mg/m³ depending on the operation type . Workers involved in recovery operations exhibited higher exposure levels compared to other tasks.

Case Study 2: Environmental Monitoring

In Japan, TBB was monitored in water and sediment samples. The highest concentrations were found near industrial discharge points, indicating significant environmental contamination risks associated with its use as a flame retardant and wood preservative .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Acute Toxicity | LD50 (oral): ~1,486 mg/kg; LC50 (inhalation): >50,000 mg/m³; Dermal LD50: >2,000 mg/kg |

| Repeated Dose Toxicity | NOAEL: 100 mg/kg/day; liver weight increase at high doses |

| Mutagenicity | Negative in most tests; positive chromosomal aberration with metabolic activation |

| Environmental Persistence | Low biodegradability; detected in environmental samples |

Q & A

Q. What are the recommended methods for synthesizing 2,4,6-Tribromobenzyl bromide in a laboratory setting?

Synthesis typically involves bromination of benzyl derivatives or alkylation of tribromophenols. For example, phase-transfer catalysis (PTC) is an effective method for alkylating bromophenols. In a similar reaction system, 2,4,6-Tribromophenol reacts with benzyl bromide in a two-phase mixture (e.g., KOH/chlorobenzene) using a phase-transfer catalyst. Key parameters include optimizing catalyst distribution, reaction temperature, and stoichiometry to enhance yield .

Q. What safety precautions are essential when handling this compound?

Critical safety measures include:

- Use of personal protective equipment (PPE) : gloves, goggles, and lab coats.

- Conducting reactions in a fume hood to avoid inhalation of volatile bromides.

- Storing the compound in a dry, airtight container at −20°C to prevent degradation.

- Disposal via qualified personnel following federal/state regulations due to its hazardous nature .

Q. How can researchers mitigate risks associated with the compound’s degradation during storage?

Degradation risks increase with prolonged storage. Recommendations include:

- Regular stability testing using HPLC or GC-MS to monitor purity.

- Avoiding exposure to moisture or light, which may accelerate decomposition.

- Requesting updated safety data sheets (SDS) for long-stored samples .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the reaction kinetics of this compound in nucleophilic substitution reactions?

Key factors include:

- Two-phase reaction systems : Evaluate mass transfer limitations between organic/aqueous phases.

- Catalyst selection : Optimize phase-transfer catalysts (e.g., quaternary ammonium salts) to enhance interfacial reactivity.

- Kinetic modeling : Use the two-film theory to account for intrinsic reaction rates and mass transfer coefficients, as demonstrated in PTC systems .

Q. How can researchers resolve contradictory data regarding the degradation products of this compound under varying pH conditions?

Methodologies include:

- Multi-analytical approach : Combine LC-MS, NMR, and ion chromatography to identify degradation byproducts (e.g., bromide ions, debrominated derivatives).

- pH-controlled stability studies : Compare degradation pathways in acidic, neutral, and alkaline conditions, referencing protocols from bromide tracer studies .

Q. What advanced analytical techniques are suitable for characterizing this compound’s purity and structural integrity?

- Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., borate or phosphate) to resolve bromide/chloride peaks and assess ionic impurities .

- MALDI-MS : For high-sensitivity detection of trace degradation products, adapted from protein-sequencing applications .

- GC-MS : Quantify volatile byproducts using validated separation protocols .

Q. How does solvent choice impact the compound’s stability and reactivity in synthetic applications?

- Polar aprotic solvents (e.g., DMSO, DMF): Enhance solubility but may promote hydrolysis in humid conditions.

- Chlorinated solvents (e.g., chlorobenzene): Reduce side reactions in PTC systems by stabilizing intermediates.

- Inert atmospheres : Use nitrogen/argon to prevent oxidation in reactive solvents .

Contradictions and Methodological Challenges

- Analytical discrepancies : Variations in bromide quantification methods (e.g., ion-selective electrodes vs. chromatography) can lead to conflicting data. Standardize protocols using NIST-validated techniques .

- Reaction rate assumptions : Early studies may overlook mass transfer limitations in biphasic systems. Recent models emphasize integrating intrinsic kinetics with phase equilibria for accurate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.